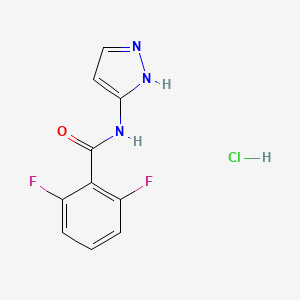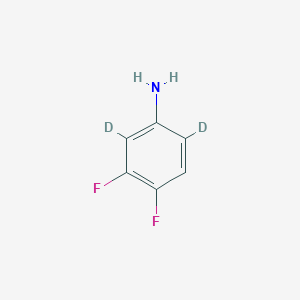
3,4-Difluoroaniline-2,6-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluoroaniline-2,6-d2 is a deuterated derivative of 3,4-difluoroaniline, a compound with the molecular formula C6H3D2F2N. This compound is characterized by the presence of two fluorine atoms and two deuterium atoms on the benzene ring, making it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoroaniline-2,6-d2 typically involves the introduction of deuterium atoms into the 3,4-difluoroaniline molecule. One common method is the catalytic hydrogenation of 3,4-difluoronitrobenzene in the presence of deuterium gas. This reaction is carried out under controlled conditions, often using palladium on carbon (Pd/C) as a catalyst, at elevated temperatures and pressures to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow methodologies have been developed to optimize the reaction conditions, improve yield, and ensure safety. These methods involve the use of specialized reactors and precise control of reaction parameters to achieve high efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Difluoroaniline-2,6-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used under basic conditions.
Major Products Formed
Oxidation: Formation of difluoroquinones.
Reduction: Regeneration of 3,4-difluoroaniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Difluoroaniline-2,6-d2 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a labeling agent in nuclear magnetic resonance (NMR) studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms due to its deuterium labeling.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Difluoroaniline-2,6-d2 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into reaction mechanisms and pathways. This isotopic labeling allows researchers to trace the compound’s behavior in biological systems and understand its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluoroaniline: Another difluoroaniline derivative with fluorine atoms at different positions.
2,3-Difluoroaniline: Similar structure but with fluorine atoms at the 2 and 3 positions.
3,5-Difluoroaniline: Fluorine atoms at the 3 and 5 positions.
Uniqueness
3,4-Difluoroaniline-2,6-d2 is unique due to its deuterium labeling, which provides distinct advantages in research applications, particularly in NMR studies and metabolic tracing. The presence of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in various chemical and biological processes .
Eigenschaften
Molekularformel |
C6H5F2N |
|---|---|
Molekulargewicht |
131.12 g/mol |
IUPAC-Name |
2,6-dideuterio-3,4-difluoroaniline |
InChI |
InChI=1S/C6H5F2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2/i1D,3D |
InChI-Schlüssel |
AXNUZKSSQHTNPZ-SDTNDFKLSA-N |
Isomerische SMILES |
[2H]C1=CC(=C(C(=C1N)[2H])F)F |
Kanonische SMILES |
C1=CC(=C(C=C1N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


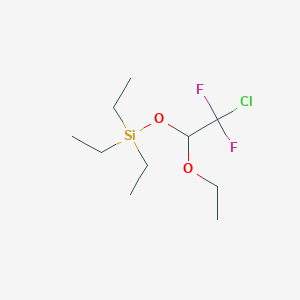
![2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(trideuteriomethyl)amino]acetic acid](/img/structure/B12306271.png)

![1,5-Diethyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate](/img/structure/B12306291.png)
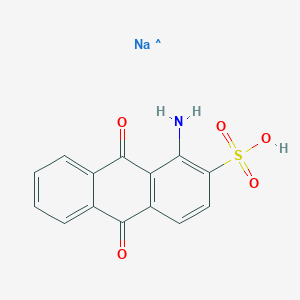
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12306302.png)
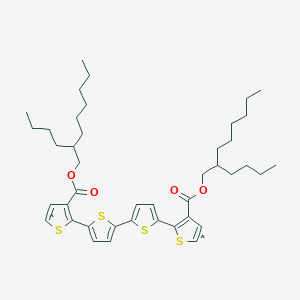
![2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B12306310.png)
![4-(3-{[1,6-Diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]carbamoyl}-3-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}propyl)morpholin-4-ium-4-olate](/img/structure/B12306311.png)

![4-[(4-tert-butylphenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12306326.png)
![4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12306333.png)
